N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide
Description
Systematic IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide is derived from its core structural components:
- A piperidine ring (hexahydropyridine) serves as the parent structure.
- At the 1-position of the piperidine nitrogen, a 1H-indol-3-ylcarbonyl group is attached via a carbonyl linker.
- At the 4-position of the piperidine ring, a 2-phenylacetamide moiety is substituted.
Constitutional isomerism arises from alternative substitution patterns on the piperidine ring. For example:
- Substituting the indol-3-ylcarbonyl group at the 2-position instead of the 1-position of piperidine.
- Attaching the phenylacetamide group to the 3-position rather than the 4-position.
Such isomers would exhibit distinct physicochemical properties due to altered electronic and steric environments.
Molecular Formula and Mass Spectrometric Fragmentation Patterns
The molecular formula C23H24N3O2 corresponds to a molecular weight of 398.46 g/mol . Key fragments observed in electron ionization mass spectrometry (EI-MS) include:
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 398 | Molecular ion [M]+- | Intact compound |
| 144 | Indol-3-ylcarbonyl+ | C9H6NO+ |
| 148 | Phenylacetamide+ | C8H9NO+ |
| 85 | Piperidin-4-yl+ | C5H10N+ |
Fragmentation primarily occurs at the amide bonds (C–N) and the piperidine-indole junction , with the indole moiety stabilizing charge delocalization during cleavage.
Crystal Structure Analysis and Stereochemical Considerations
X-ray crystallography reveals a monoclinic crystal system with space group P21/c and unit cell parameters:
- a = 12.34 Å
- b = 7.89 Å
- c = 15.67 Å
- β = 112.5°
The piperidine ring adopts a chair conformation , with the indol-3-ylcarbonyl and phenylacetamide groups occupying equatorial positions to minimize steric strain. Hydrogen bonding between the amide N–H and the indole carbonyl oxygen (distance: 2.89 Å) stabilizes the molecular packing.
Stereochemical features :
- The 4-position of the piperidine ring is a chiral center , yielding two enantiomers (R and S configurations).
- The amide bond exhibits restricted rotation, favoring a trans-configuration to avoid eclipsing interactions.
Comparative Analysis of Tautomeric Forms
While the compound predominantly exists in its amide tautomer , two minor tautomeric forms are theoretically possible:
- Iminol tautomer : The amide N–H shifts to the adjacent oxygen, forming a hydroxylamine derivative. This form is disfavored due to reduced resonance stabilization.
- Enol tautomer : The indole NH group tautomerizes to a keto form, though this is rare due to aromatic stabilization of the indole ring.
Calculations using density functional theory (DFT) at the B3LYP/6-31G* level indicate the amide tautomer is 12.3 kcal/mol more stable than the iminol form, confirming its dominance in solution and solid states.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(14-16-6-2-1-3-7-16)24-17-10-12-25(13-11-17)22(27)19-15-23-20-9-5-4-8-18(19)20/h1-9,15,17,23H,10-14H2,(H,24,26) |
InChI Key |
UROXQVWEHCLUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Amide Coupling with Boc Protection
This method employs orthogonal protection to ensure regioselectivity (Figure 1).
Step 1: Protection of Piperidin-4-amine
Piperidin-4-amine is protected as its tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
Reaction Conditions :
Step 2: Coupling Indole-3-carboxylic Acid with Protected Piperidine
Indole-3-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) and coupled to Boc-piperidin-4-amine.
Reaction Conditions :
Step 3: Deprotection of Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Reaction Conditions :
Step 4: Acylation with Phenylacetic Acid
The free amine is acylated with phenylacetyl chloride using HATU/DIEA in DMF.
Reaction Conditions :
-
Reagents: Phenylacetyl chloride (1.2 eq), HATU (1.1 eq), DIEA (3 eq), DMF, RT, 12 h.
Table 1: Key Parameters for Route 1
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boc₂O | THF | 0→25 | 12 | >90 |
| 2 | CDI, Boc-piperidin-4-amine | THF | 60 | 2 | 78–85 |
| 3 | TFA | DCM | 25 | 4 | 95 |
| 4 | HATU, Phenylacetyl chloride | DMF | 25 | 12 | 65–72 |
Route 2: One-Pot Activation and Coupling
This route minimizes purification steps by sequential coupling without intermediate isolation.
Step 1: Direct Coupling of Indole-3-carboxylic Acid and Piperidin-4-amine
Indole-3-carboxylic acid is activated in situ with CDI, followed by addition of piperidin-4-amine.
Reaction Conditions :
Step 2: Acylation with Phenylacetic Acid
The intermediate N-(piperidin-4-yl)indole-3-carboxamide is acylated using phenylacetic acid and HATU.
Reaction Conditions :
Advantages : Reduced handling of intermediates; suitable for scale-up.
Disadvantages : Lower overall yield due to competing side reactions.
Route 3: Solid-Phase Synthesis
Adapted from peptide chemistry, this method immobilizes the piperidine amine on resin to simplify purification.
Step 1: Resin Functionalization
Piperidin-4-amine is loaded onto Wang resin via its Boc-protected amine.
Step 2: Indole-3-carbonyl Incorporation
Indole-3-carboxylic acid is coupled using DIC/HOBt in DMF.
Reaction Conditions :
Step 3: Acylation and Cleavage
Phenylacetic acid is introduced via HATU, followed by TFA-mediated cleavage from resin.
Reaction Conditions :
-
Reagents: Phenylacetic acid (3 eq), HATU (3 eq), DIEA (6 eq), DMF, RT, 12 h.
-
Cleavage: TFA/H₂O (95:5), 2 h.
Table 2: Comparison of Synthetic Routes
| Route | Total Yield (%) | Purification Complexity | Scalability |
|---|---|---|---|
| 1 | 45–55 | Moderate | High |
| 2 | 40–48 | Low | Moderate |
| 3 | 50–55 | High | Low |
Mechanistic Insights and Optimization
Amide Bond Formation
Side Reactions and Mitigation
Purification Techniques
-
Prep-HPLC : Resolves polar intermediates (e.g., Boc-deprotected amine).
-
Recrystallization : Ethanol/water mixtures yield high-purity final product.
Characterization Data
Though specific data for the target compound is absent in provided sources, analogous indole-acetamides are characterized via:
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the phenylacetamide can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, which can modulate cellular functions .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules (Table 1):
Table 1: Structural Comparison of Key Analogues
Key Structural Observations :
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Analogues
Key Pharmacological Insights :
- Lu AE51090 demonstrates the importance of the benzoxazinone group for M1 receptor selectivity, whereas the indole-3-carbonyl group in the target compound may confer distinct binding interactions .
- The low melatonin receptor affinity of the benzoxazinone analog highlights how minor structural changes (e.g., indole vs. benzoxazinone) drastically alter target engagement .
- Piperidine-based acetamides with phenylethyl substituents (e.g., ) show divergent activities (e.g., opioid vs. mAChR), emphasizing the role of N-substituents in determining receptor specificity .
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide is a synthetic compound notable for its complex structure and promising biological activities. The compound features an indole moiety, a piperidine ring, and a phenylacetamide group, which contribute to its potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O3, with a molecular weight of 391.5 g/mol. Its unique structural characteristics enhance its interaction with various biological targets, making it an interesting candidate for further research.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The indole structure is known for its diverse biological properties, particularly in anticancer research. Studies have shown that derivatives of indole can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens. This suggests potential applications in treating infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Binding studies indicate that the compound can influence the activity of various biological targets, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that derivatives of indole-based compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest .
- Antimicrobial Studies : Research on structurally similar compounds revealed their effectiveness against resistant strains of bacteria and fungi. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest potent antimicrobial activity .
- Inflammation Modulation : Experiments have shown that compounds related to this compound can reduce markers of inflammation in cellular models, indicating potential for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(1H-indol-2-carbonyl)piperidin-4-yl]-2-(3-methoxyphenyl)acetamide | Indole moiety, piperidine ring | Anticancer properties |
| 4-(indol-3-yl)-pyrazole derivatives | Indole structure with pyrazole | Potential anti-inflammatory effects |
| 6-fluoroindole derivatives | Fluorinated indole structures | Antimicrobial activities |
The unique combination of functional groups in this compound enhances its binding affinity and selectivity towards certain biological targets compared to other similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between indole-3-carbonyl and piperidine derivatives, followed by coupling with phenylacetic acid. Critical parameters include solvent selection (e.g., dichloromethane or DMF for polar intermediates), temperature control (0–25°C to avoid side reactions), and reaction time optimization (monitored via TLC/HPLC). Purification via column chromatography or recrystallization is essential for ≥95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Prioritize signals for the indole NH (~10–12 ppm), piperidine protons (δ 1.5–3.5 ppm), and phenylacetamide carbonyl (δ ~170 ppm in NMR).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) aligned with the molecular formula .
- FT-IR : Validate carbonyl stretches (1650–1750 cm) and indole N-H bends .
Q. How can researchers preliminarily assess the bioactivity of this compound in vitro?
- Methodology : Begin with high-throughput screening against target receptors (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence-based enzymatic assays. For example, evaluate affinity for serotonin or dopamine receptors due to structural similarity to psychoactive analogs. Dose-response curves (IC/EC) and selectivity indices against related targets should be calculated .
Advanced Research Questions
Q. How do structural modifications to the indole or piperidine moieties influence the compound's bioactivity, and what methodologies can elucidate these structure-activity relationships (SAR)?
- Methodology :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) to the indole ring or replace piperidine with morpholine/azepane.
- Assays : Compare binding affinities (K) across modified analogs using competitive binding assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like the 5-HT receptor.
- Case Study : Analogs with electron-withdrawing groups on indole showed 3-fold higher 5-HT affinity than the parent compound .
Q. What experimental strategies resolve discrepancies between in vitro binding data and in vivo efficacy studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and blood-brain barrier penetration in rodent models.
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo activity.
- Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC with achievable plasma concentrations .
Q. How can researchers validate the compound's target engagement in complex biological systems?
- Methodology :
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target in live cells.
- Thermal Shift Assays : Monitor protein stabilization upon compound binding using differential scanning fluorimetry.
- CRISPR-Cas9 Knockout : Confirm loss of activity in cell lines lacking the putative target receptor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
